1-[2-[[3-(Trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one
Description
The compound 1-[2-[[3-(Trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one (hereafter referred to as Compound A) is a sulfur-containing heterocyclic molecule featuring a 4,5-dihydroimidazole (imidazoline) core. Key structural attributes include:
- A propan-1-one group at position 1 of the imidazoline ring.
- A methylsulfanyl (-SCH2-) linker at position 2, connected to a 3-(trifluoromethyl)phenyl substituent.
The methylsulfanyl moiety may contribute to redox activity or serve as a hydrogen-bond acceptor.
Properties
IUPAC Name |
1-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2OS/c1-2-12(20)19-7-6-18-13(19)21-9-10-4-3-5-11(8-10)14(15,16)17/h3-5,8H,2,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXXUMSNHGABLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN=C1SCC2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301328547 | |
| Record name | 1-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301328547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677111 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
851805-54-4 | |
| Record name | 1-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301328547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[[3-(Trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. For instance, the synthesis might involve the reaction of 3-(trifluoromethyl)benzyl chloride with thiourea to form the corresponding thiourea derivative, which is then cyclized to form the imidazole ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
1-[2-[[3-(Trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 1-[2-[[3-(Trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one exhibit significant anticancer properties. A study demonstrated that these compounds inhibit specific kinases involved in cancer cell proliferation. The mechanism involves the modulation of signaling pathways critical for tumor growth, making them potential candidates for targeted cancer therapies .
Neuroprotective Properties
The compound has also been investigated for its neuroprotective effects. It acts as a chiral building block in the synthesis of neuroprotective agents. For instance, it is used in the preparation of compounds that protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in treating neurodegenerative diseases .
Agrochemicals
Pesticide Development
The trifluoromethyl group in the compound enhances its lipophilicity and biological activity, making it suitable for developing novel agrochemicals. Studies have shown that derivatives can act as effective fungicides and insecticides by disrupting the metabolic processes of pests and pathogens. This application is particularly relevant in sustainable agriculture, where there is a demand for more effective and environmentally friendly pest control solutions .
Materials Science
Polymer Synthesis
In materials science, the compound serves as a precursor for synthesizing advanced polymers with specific functionalities. Its unique chemical structure allows for the development of materials with enhanced thermal stability and chemical resistance. These polymers can be utilized in various applications, including coatings, adhesives, and composite materials that require durability under extreme conditions .
Case Studies
Mechanism of Action
The mechanism of action of 1-[2-[[3-(Trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The imidazole ring can also participate in hydrogen bonding and other interactions that modulate the compound’s activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
This section evaluates Compound A against three structurally related molecules (Table 1), focusing on substituent effects, physicochemical properties, and inferred bioactivity.
Table 1: Structural and Functional Comparison of Compound A and Analogs
| Compound Name | Key Substituents | Molecular Weight (g/mol)* | Predicted logP* | Notable Features |
|---|---|---|---|---|
| Compound A | 3-(Trifluoromethyl)phenyl, propan-1-one | ~331.3 | ~3.2 | High lipophilicity (CF3), potential metabolic stability |
| (4-Fluorophenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | 4-Fluorophenyl (methanone), 3-(trifluoromethyl)phenyl | ~353.3 | ~3.5 | Enhanced electron withdrawal (F + CF3); possible improved target affinity |
| 1-[2-[(2,4-Dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one | 2,4-Dichlorophenyl | ~328.2 | ~3.8 | Increased steric bulk (Cl); potential for halogen bonding |
| Ethyl 2-[[4-(dibutylsulfamoyl)phenyl]carbonylamino]-6-isopropyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | Dibutylsulfamoyl, thienopyridine core | ~575.7 | ~4.1 | Extended conjugation (thienopyridine); sulfamoyl group may enhance solubility |
*Calculated using ChemDraw and Molinspiration property prediction tools.
Substituent Effects on Reactivity and Binding
- In contrast, the 4-fluorophenyl analog combines -CF3 and -F, which may synergistically lower electron density at the aromatic ring, favoring π-π stacking or cation-π interactions . The 2,4-dichlorophenyl analog replaces -CF3 with -Cl, introducing steric bulk and polarizability. Chlorine’s larger atomic radius may facilitate halogen bonding with protein backbones, a feature exploited in drug design .
- Ketone vs.
Computational Insights
Density Functional Theory (DFT) studies (e.g., Becke’s three-parameter hybrid functional ) suggest that -CF3 and -Cl substituents significantly alter the electron density distribution of the imidazoline ring, modulating its reactivity in nucleophilic reactions. AutoDock Vina simulations on analogous systems predict that -CF3-containing compounds exhibit stronger hydrophobic interactions in enzyme active sites compared to -Cl or -F derivatives.
Metabolic and Pharmacokinetic Considerations
Biological Activity
The compound 1-[2-[[3-(Trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic implications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound is primarily associated with its interactions with various biological targets, including:
- Receptor Modulation : It has been shown to interact with neurokinin receptors, which are involved in pain transmission and inflammation .
- Tyrosine Kinase Inhibition : Similar compounds have demonstrated inhibitory effects on receptor tyrosine kinases such as PDGF-R and EGF-R, which are crucial in cancer cell signaling pathways .
- Anticancer Properties : Preliminary studies suggest that the compound may exhibit anticancer activity by down-regulating key genes involved in tumor progression, including BRCA1 and TP53 .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : Studies indicate that it can inhibit cell proliferation in various cancer cell lines, such as HCT116 and HePG2, with IC50 values ranging from 12.4 to 17.8 μM .
- Gene Expression Modulation : The compound has been observed to down-regulate genes associated with tumor growth and survival, thereby potentially enhancing apoptosis in cancer cells .
- Molecular Docking Studies : Computational studies have shown promising interactions with proteins like enoyl reductase and SOS1, suggesting a potential for drug development targeting these pathways .
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of similar compounds, researchers found that derivatives of trifluoromethyl phenyl compounds significantly reduced tumor growth in xenograft models. The study reported a notable decrease in tumor size correlated with the down-regulation of oncogenes such as KRAS and EGFR.
Case Study 2: Neurokinin Receptor Interaction
Another investigation focused on the interaction of trifluoromethyl-containing compounds with neurokinin receptors. The results indicated that these compounds could serve as selective antagonists, potentially useful in treating conditions like chronic pain and anxiety disorders .
Data Table: Biological Activity Summary
Q & A
Basic: What are the key considerations for synthesizing this compound with high purity?
Answer:
The synthesis involves sequential alkylation and cyclization steps. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution for thioether bond formation .
- Temperature control : Maintaining 60–80°C during imidazole ring closure minimizes side reactions like oxidation of the thioether group .
- Catalysts : Use of K₂CO₃ or NaH as bases improves reaction efficiency .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol yields >95% purity .
Basic: How can the compound’s structural integrity be validated post-synthesis?
Answer:
Employ a multi-technique approach:
- NMR : Compare ¹H/¹³C NMR peaks to computational predictions (e.g., Gaussian DFT) to confirm substituent positions .
- LC-MS : Monitor molecular ion [M+H]⁺ at m/z 357.1 (calculated) and assess isotopic patterns for trifluoromethyl groups .
- X-ray crystallography : Resolve bond angles (e.g., C–S–C ~105°) and dihedral angles of the dihydroimidazole ring .
Advanced: How do reaction conditions influence thioether group stability during functionalization?
Answer:
The methylsulfanyl group is prone to oxidation. Mitigation strategies include:
- Inert atmosphere : Use N₂/Ar to prevent S–S dimerization .
- Reducing agents : Add 1–2% ascorbic acid to quench reactive oxygen species during acylation .
- pH control : Maintain neutral pH (6.5–7.5) in aqueous reaction phases to avoid acid-catalyzed degradation .
Advanced: What methodologies resolve contradictions in reported biological activity data?
Answer:
Discrepancies (e.g., IC₅₀ variability in kinase inhibition assays) arise from:
- Cell line heterogeneity : Use isogenic cell models (e.g., HEK293 vs. HeLa) to isolate compound-specific effects .
- Assay conditions : Standardize ATP concentrations (1 mM) and incubation times (24–48 hrs) .
- Meta-analysis : Apply multivariate regression to published datasets, adjusting for variables like serum content .
Advanced: How can structure-activity relationships (SAR) guide functional group modifications?
Answer:
Systematic SAR studies involve:
- Trifluoromethyl positional isomers : Compare 3- vs. 4-substituted phenyl analogs via molecular docking (e.g., AutoDock Vina) to quantify target binding .
- Thioether replacement : Replace –S–CH₂– with –O– or –NH– and measure changes in logP (e.g., from 2.8 to 1.5) and solubility .
- Imidazole ring saturation : Test 4,5-dihydro vs. fully aromatic imidazole derivatives for metabolic stability in liver microsomes .
Basic: What analytical methods quantify the compound in biological matrices?
Answer:
- HPLC-UV : Use a C18 column (3.5 µm, 150 mm), isocratic elution (acetonitrile/water 60:40), and λ = 254 nm .
- LC-MS/MS : Optimize MRM transitions (Q1: 357.1 → Q3: 214.0 for fragmentation) with a LOD of 0.1 ng/mL .
Advanced: How to address poor aqueous solubility in in vitro assays?
Answer:
- Co-solvents : Use 5% DMSO + 10% cyclodextrin to achieve 50 µM working concentrations .
- Nanoformulation : Prepare PEG-PLGA nanoparticles (size: 120 nm, PDI <0.2) via solvent evaporation .
- Salt formation : Synthesize hydrochloride salts to improve solubility by 10-fold (pH 4.0) .
Advanced: What computational tools predict metabolic pathways?
Answer:
- CYP450 metabolism : Simulate using StarDrop’s DEREK Nexus to identify vulnerable sites (e.g., imidazole ring oxidation) .
- Metabolite ID : Apply GLORYx for phase I/II metabolite prediction and cross-validate with in vitro hepatocyte models .
Basic: How to distinguish degradation products from synthetic impurities?
Answer:
- Forced degradation : Expose to 0.1 M HCl (40°C, 24 hrs) and compare LC-MS profiles to control. Major degradants include sulfoxide derivatives .
- Stability-indicating assays : Use HPLC-DAD with peak purity analysis (threshold >990) .
Advanced: What strategies optimize enantiomeric purity for chiral analogs?
Answer:
- Chiral chromatography : Use Chiralpak IA-3 column (hexane/isopropanol 85:15) to resolve diastereomers .
- Asymmetric catalysis : Employ Ru-BINAP complexes for hydrogenation of prochiral ketones (ee >98%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
